Cas no 2137984-77-9 (Sodium azetidine-3-sulfinate)

Sodium azetidine-3-sulfinate structure
Sodium azetidine-3-sulfinate structure
商品名:Sodium azetidine-3-sulfinate
CAS番号:2137984-77-9
MF:C3H6NNaO2S
メガワット:143.140010356903
CID:5861744
PubChem ID:165864748

Sodium azetidine-3-sulfinate 化学的及び物理的性質

名前と識別子

    • EN300-724383
    • sodium azetidine-3-sulfinate
    • 2137984-77-9
    • Sodium azetidine-3-sulfinate
    • インチ: 1S/C3H7NO2S.Na/c5-7(6)3-1-4-2-3;/h3-4H,1-2H2,(H,5,6);/q;+1/p-1
    • InChIKey: LODDRCNQKXPYMZ-UHFFFAOYSA-M
    • ほほえんだ: S(C1CNC1)(=O)[O-].[Na+]

計算された属性

  • せいみつぶんしりょう: 143.00169389g/mol
  • どういたいしつりょう: 143.00169389g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 95.3
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.4Ų

Sodium azetidine-3-sulfinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-724383-5.0g
sodium azetidine-3-sulfinate
2137984-77-9 95.0%
5.0g
$1695.0 2025-03-12
Enamine
EN300-724383-2.5g
sodium azetidine-3-sulfinate
2137984-77-9 95.0%
2.5g
$1147.0 2025-03-12
Enamine
EN300-724383-1.0g
sodium azetidine-3-sulfinate
2137984-77-9 95.0%
1.0g
$584.0 2025-03-12
Enamine
EN300-724383-0.05g
sodium azetidine-3-sulfinate
2137984-77-9 95.0%
0.05g
$491.0 2025-03-12
Enamine
EN300-724383-0.1g
sodium azetidine-3-sulfinate
2137984-77-9 95.0%
0.1g
$515.0 2025-03-12
Enamine
EN300-724383-0.5g
sodium azetidine-3-sulfinate
2137984-77-9 95.0%
0.5g
$561.0 2025-03-12
Enamine
EN300-724383-0.25g
sodium azetidine-3-sulfinate
2137984-77-9 95.0%
0.25g
$538.0 2025-03-12
Enamine
EN300-724383-10.0g
sodium azetidine-3-sulfinate
2137984-77-9 95.0%
10.0g
$2516.0 2025-03-12

Sodium azetidine-3-sulfinate 関連文献

Sodium azetidine-3-sulfinateに関する追加情報

Recent Advances in the Application of Sodium Azetidine-3-sulfinate (CAS: 2137984-77-9) in Chemical Biology and Pharmaceutical Research

Sodium azetidine-3-sulfinate (CAS: 2137984-77-9) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural features and reactivity. Recent studies have highlighted its potential in the synthesis of novel bioactive compounds, particularly in the development of sulfonamide-based therapeutics. This compound serves as a key intermediate for introducing the azetidine ring, a four-membered nitrogen-containing heterocycle, into drug candidates, enhancing their metabolic stability and binding affinity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of sodium azetidine-3-sulfinate in the synthesis of sulfonamide derivatives with potent inhibitory activity against carbonic anhydrase isoforms. The researchers employed a one-pot reaction strategy, leveraging the nucleophilic properties of the sulfinate group to achieve high yields and selectivity. This approach offers a streamlined route to sulfonamide-based drugs, which are widely used in treating conditions such as glaucoma, epilepsy, and hypertension.

In addition to its role in medicinal chemistry, sodium azetidine-3-sulfinate has been explored in bioconjugation strategies. A recent ACS Chemical Biology article reported its use in the site-specific modification of proteins, enabling the introduction of azetidine motifs into biologics. This modification was shown to improve the pharmacokinetic properties of antibody-drug conjugates (ADCs), highlighting the compound's potential in next-generation biotherapeutics.

Further investigations into the mechanistic aspects of sodium azetidine-3-sulfinate reactivity have revealed its compatibility with photoredox catalysis. A 2024 study in Nature Communications described a visible-light-mediated sulfonylation reaction using this compound, which facilitated the construction of complex sulfone-containing scaffolds under mild conditions. This methodology expands the toolkit for synthesizing sulfone-based compounds, which are prevalent in agrochemicals and pharmaceuticals.

The safety profile and scalability of sodium azetidine-3-sulfinate have also been addressed in recent industrial research. A white paper from a leading fine chemicals manufacturer outlined a robust and cost-effective synthesis route, achieving >95% purity at multi-kilogram scale. This development addresses previous challenges associated with the compound's stability and storage, paving the way for its broader adoption in drug discovery programs.

Looking ahead, researchers are exploring the application of sodium azetidine-3-sulfinate in PROTAC (proteolysis-targeting chimera) design, where its ability to form stable sulfonamide linkages could enhance the properties of these targeted protein degraders. Preliminary results from academic-industry collaborations suggest promising outcomes in oncology targets, with data expected to be published in late 2024.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.